Structural Differentiation: Absence of N-Hydroxy Group Dictates Biological and Synthetic Profile
The target compound, 5-Benzofurancarboximidamide, 2,3-dihydro- (CAS 262847-55-2), is structurally differentiated from its closest analog, N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide (CAS 306936-07-2), by the absence of an N-hydroxy substituent on the amidine group . This single atom difference (hydrogen vs. hydroxyl) results in a molecular weight reduction from 178.19 g/mol to 162.19 g/mol and eliminates a key hydrogen-bond donor site . Consequently, the parent compound lacks the Bcl-2 inhibitory activity reported for the N-hydroxy analog (Ki = 2.4 μM against Bcl-xL/Bak BH3 peptide interaction) , making it unsuitable for apoptosis modulation studies but ideal for synthetic elaboration where the unmodified amidine is required [1].
| Evidence Dimension | Molecular Structure and Derived Biological Activity |
|---|---|
| Target Compound Data | Molecular formula C₉H₁₀N₂O; molecular weight 162.19 g/mol; primary amidine group; no reported Bcl-2 inhibition |
| Comparator Or Baseline | N'-hydroxy-2,3-dihydro-1-benzofuran-5-carboximidamide (CAS 306936-07-2); molecular formula C₉H₁₀N₂O₂; molecular weight 178.19 g/mol; N-hydroxyamidine group; reported Ki = 2.4 μM against Bcl-xL |
| Quantified Difference | Δ Molecular weight = 16.00 g/mol; Δ Bcl-xL inhibition = no measurable activity vs. Ki = 2.4 μM |
| Conditions | Molecular property comparison; biological activity assessed via fluorescence polarization assay for Bcl-xL/Bak BH3 peptide interaction |
Why This Matters
This functional group difference directly determines the compound's suitability for either direct biological screening (N-hydroxy analog) or as a synthetic precursor for kinase inhibitor libraries (target compound).
- [1] Leban, J., & Zaja, M. (2018). 2,3-dihydrobenzofuran-5YL compounds as DYRK kinase inhibitors. U.S. Patent No. US10005769B2. View Source
